molecular formula C8H14O3 B161740 Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate CAS No. 137218-34-9

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate

Cat. No. B161740
M. Wt: 158.19 g/mol
InChI Key: XDGSWWCDJFZIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate, also known as Methyl glycidate, is a chemical compound that belongs to the class of glycidate esters. It is widely used in the chemical industry as a precursor for the synthesis of various chemicals, including pharmaceuticals, fragrances, and flavors.

Scientific Research Applications

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has been widely used in scientific research as a precursor for the synthesis of various chemicals. It is used in the synthesis of pharmaceuticals such as antihistamines, anticonvulsants, and antimalarials. It is also used in the synthesis of fragrances and flavors such as strawberry, raspberry, and pineapple. Moreover, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of polymers, resins, and coatings.

Mechanism Of Action

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate acts as a precursor for the synthesis of various chemicals. It undergoes various chemical reactions to form different compounds, which have different mechanisms of action. For example, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of antihistamines, which work by blocking the histamine receptors in the body. Similarly, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of anticonvulsants, which work by reducing the electrical activity in the brain.

Biochemical And Physiological Effects

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has no direct biochemical or physiological effects on the body. However, the compounds synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate, such as pharmaceuticals and fragrances, may have biochemical and physiological effects on the body. For example, antihistamines synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate may cause drowsiness, dry mouth, and blurred vision.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various chemicals. However, the limitations of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its potential toxicity and flammability, which require careful handling and storage.

Future Directions

There are several future directions for the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is the synthesis of new fragrances and flavors with unique properties. Moreover, the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in the synthesis of new polymers, resins, and coatings may lead to the development of new materials with improved properties.

Synthesis Methods

The synthesis of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through various methods, including the reaction of glycidol with methanol in the presence of a catalyst, the reaction of epichlorohydrin with methanol and sodium hydroxide, and the reaction of glycidol with methyl chloroformate. Among these methods, the reaction of glycidol with methanol in the presence of a catalyst is the most commonly used method due to its simplicity and high yield.

properties

CAS RN

137218-34-9

Product Name

Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-5(2)8(3)6(11-8)7(9)10-4/h5-6H,1-4H3

InChI Key

XDGSWWCDJFZIAJ-UHFFFAOYSA-N

SMILES

CC(C)C1(C(O1)C(=O)OC)C

Canonical SMILES

CC(C)C1(C(O1)C(=O)OC)C

synonyms

Oxiranecarboxylic acid, 3-methyl-3-(1-methylethyl)-, methyl ester (9CI)

Origin of Product

United States

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